molecular formula C14H12ClNO3 B1208725 N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid CAS No. 77605-72-2

N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid

Cat. No. B1208725
CAS RN: 77605-72-2
M. Wt: 277.7 g/mol
InChI Key: BMLZYLYIEWXTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid, also known as N-3-cl-2-hmpa, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-(2-hydroxymethyl-3-chlorophenyl)anthranilic acid is primarily located in the membrane (predicted from logP).

Scientific Research Applications

1. Metabolic Pathway Analysis

N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid is a metabolite of tolfenamic acid, as studied through urinary metabolites. Researchers used high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to identify the phase II metabolites of tolfenamic acid, including N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid, among others (Sidelmann et al., 1997).

2. Chemical Synthesis and Characterization

The compound's role in synthetic chemistry has been explored, especially in the formation of metal chelates. For instance, the synthesis of ligands using anthranilic acid derivatives, which are then used to form transition metal chelates, has been a subject of research. These chelates have applications in areas like antifungal activity (Vashi & Patel, 2013).

3. Biological and Pharmacological Activities

N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid derivatives have been studied for their biological activities. For example, specific derivatives have been analyzed for their anti-inflammatory and analgesic properties, particularly in the context of rheumatoid arthritis and other related diseases (Inglis et al., 2007).

4. Role in Redox Chemistry

Research has also explored the redox chemistry of anthranilic acid derivatives. The interaction of these compounds with iron ions and their ability to chelate iron are of interest, particularly in understanding their potential role in neurological disease development. This research includes studies on their antioxidant effects and reactivity (Chobot et al., 2015).

properties

CAS RN

77605-72-2

Product Name

N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid

Molecular Formula

C14H12ClNO3

Molecular Weight

277.7 g/mol

IUPAC Name

2-[3-chloro-2-(hydroxymethyl)anilino]benzoic acid

InChI

InChI=1S/C14H12ClNO3/c15-11-5-3-7-13(10(11)8-17)16-12-6-2-1-4-9(12)14(18)19/h1-7,16-17H,8H2,(H,18,19)

InChI Key

BMLZYLYIEWXTCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)CO

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)CO

Other CAS RN

77605-72-2

synonyms

N-(3-chloro-2-hydroxymethylphenyl)anthranilic acid
N-3-Cl-2-HMPA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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